Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate reagent like an alkyl halide.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), amine derivatives, alkyl halides
Major Products Formed
Oxidation: Oxidized benzofuran derivatives
Reduction: Reduced benzofuran derivatives
Substitution: Substituted benzofuran derivatives with different functional groups
Scientific Research Applications
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and its interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.
Industrial Applications: The compound may be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 3-amino-5-fluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: Similar structure but with only one fluorine atom.
Ethyl 3-amino-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: Lacks fluorine atoms.
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-acetate: Different ester group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H13F2NO3 |
---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
ethyl 3-amino-5,5-difluoro-6,7-dihydro-4H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H13F2NO3/c1-2-16-10(15)9-8(14)6-5-11(12,13)4-3-7(6)17-9/h2-5,14H2,1H3 |
InChI Key |
WGADHCHKKHSICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC(C2)(F)F)N |
Origin of Product |
United States |
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